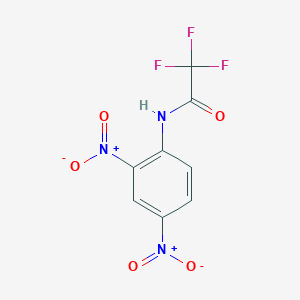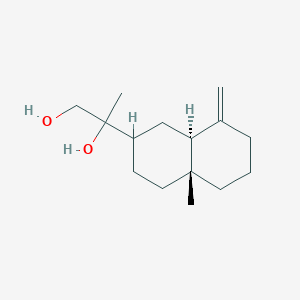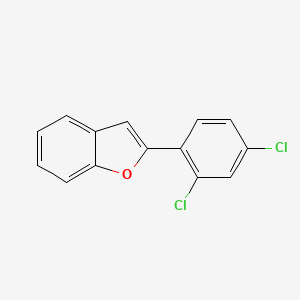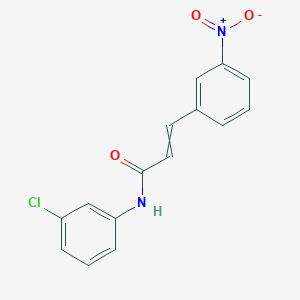
Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a trifluoromethyl group and a dinitrophenyl group attached to the nitrogen atom of the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- typically involves the reaction of 2,4-dinitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4-dinitroaniline+trifluoroacetic anhydride→Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro-
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-N-(2,4-dinitrophenyl)acetamide
- 2,4-Dinitroacetanilide
- N-(5-acetamido-2,4-dinitrophenyl)acetamide
Comparison: Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to its analogs. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
149623-84-7 |
|---|---|
Molekularformel |
C8H4F3N3O5 |
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H4F3N3O5/c9-8(10,11)7(15)12-5-2-1-4(13(16)17)3-6(5)14(18)19/h1-3H,(H,12,15) |
InChI-Schlüssel |
VRYUACVHVSQAPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085832.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8R,8aR,9R,10R,12aS,14bR)-9,10-diacetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14085834.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085835.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085839.png)
![N-[(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B14085842.png)


![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085855.png)


![1-(4-Butoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085875.png)

![3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B14085899.png)
![ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14085902.png)
